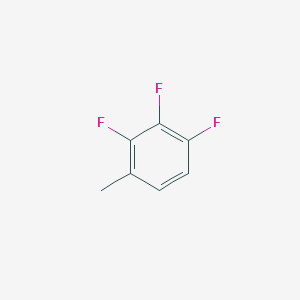

2,3,4-Trifluorotoluene

Description

Properties

IUPAC Name |

1,2,3-trifluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQPEHJWTXCLQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049436 | |

| Record name | 2,3,4-Trifluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193533-92-5 | |

| Record name | 2,3,4-Trifluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trifluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,4-Trifluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trifluorotoluene is a fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern imparts specific physicochemical properties to molecules, making it a valuable building block in the synthesis of complex chemical entities. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction schemes.

Core Synthesis Pathways

Two principal synthetic routes have been identified for the preparation of this compound:

-

Route 1: From 2,3,4-Trifluoroaniline. This pathway involves the diazotization of 2,3,4-trifluoroaniline followed by a reductive deamination to yield the target molecule.

-

Route 2: From 1,2,3-Trifluorobenzene. This route proceeds via the formylation of 1,2,3-trifluorobenzene to produce 2,3,4-trifluorobenzaldehyde, which is subsequently reduced to this compound.

Route 1: Synthesis from 2,3,4-Trifluoroaniline

This pathway is a two-step process starting from the commercially available 1,2,3,4-tetrafluorobenzene.

Step 1: Synthesis of 2,3,4-Trifluoroaniline

The initial step involves the nucleophilic aromatic substitution of a fluorine atom in 1,2,3,4-tetrafluorobenzene with an amino group.

Reaction Scheme:

Figure 1: Synthesis of 2,3,4-Trifluoroaniline.

Experimental Protocol:

A detailed protocol for this reaction is outlined in Chinese patent CN103497111A. In a high-pressure autoclave, 1,2,3,4-tetrafluorobenzene is reacted with liquefied ammonia in the presence of a solvent and a catalyst. The reaction is carried out at a temperature of 180-250 °C for a duration of 36-72 hours. After the reaction is complete, the mixture is cooled, and the product is isolated and purified.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 1,2,3,4-Tetrafluorobenzene | CN103497111A |

| Reagents | Liquefied Ammonia, Solvent, Catalyst | CN103497111A |

| Temperature | 180-250 °C | CN103497111A |

| Reaction Time | 36-72 hours | CN103497111A |

| Yield | Up to 91% | CN103497111A |

Step 2: Conversion of 2,3,4-Trifluoroaniline to this compound

This step involves a diazotization of the aniline followed by a reductive deamination. While a direct methylation via a Sandmeyer-type reaction is conceivable, a more established method for removing the amino group is via a diazotization-dediazoniation reaction using ethanol.

Reaction Scheme:

Figure 2: Conversion of 2,3,4-Trifluoroaniline.

Experimental Protocol:

A general procedure for the deamination of anilines involves dissolving the aniline in a mixture of ethanol and sulfuric acid. The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise to form the diazonium salt. The reaction mixture is then gently warmed, leading to the evolution of nitrogen gas and the formation of the corresponding arene. The product is then isolated by extraction and purified by distillation.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 2,3,4-Trifluoroaniline | General Procedure |

| Reagents | Sodium Nitrite, Sulfuric Acid, Ethanol | General Procedure |

| Temperature | 0-5 °C (diazotization), then warming | General Procedure |

| Yield | Not specified for this specific substrate |

Route 2: Synthesis from 1,2,3-Trifluorobenzene

This alternative pathway involves the introduction of a methyl group in a two-step sequence.

Step 1: Synthesis of 2,3,4-Trifluorobenzaldehyde

The formylation of 1,2,3-trifluorobenzene can be achieved through electrophilic aromatic substitution, such as the Vilsmeier-Haack or Gattermann-Koch reactions. The Vilsmeier-Haack reaction is generally milder and more suitable for electron-deficient aromatic rings.

Reaction Scheme:

Figure 3: Synthesis of 2,3,4-Trifluorobenzaldehyde.

Experimental Protocol (Vilsmeier-Haack Reaction):

To a cooled solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise to form the Vilsmeier reagent. 1,2,3-Trifluorobenzene is then added to this mixture. The reaction is stirred at a controlled temperature until completion, as monitored by techniques like TLC or GC. The reaction is then quenched with an aqueous solution of sodium acetate, and the product is extracted with an organic solvent.[1] Purification is typically achieved by distillation or chromatography.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 1,2,3-Trifluorobenzene | General Procedure |

| Reagents | Phosphorus Oxychloride, N,N-Dimethylformamide | [1] |

| Temperature | 0 °C to room temperature | [1] |

| Yield | Not specified for this specific substrate |

Step 2: Reduction of 2,3,4-Trifluorobenzaldehyde to this compound

The final step is the reduction of the aldehyde functionality to a methyl group. Two common methods for this transformation are the Wolff-Kishner and Clemmensen reductions.

Reaction Scheme (Wolff-Kishner Reduction):

Figure 4: Wolff-Kishner Reduction.

Experimental Protocol (Wolff-Kishner Reduction):

2,3,4-Trifluorobenzaldehyde is heated with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.[2] The reaction mixture is heated to a high temperature (typically 180-200 °C) to facilitate the decomposition of the intermediate hydrazone and the formation of the desired alkane with the evolution of nitrogen gas. The product is then isolated by extraction and purified by distillation.

Quantitative Data Summary (Wolff-Kishner Reduction):

| Parameter | Value | Reference |

| Starting Material | 2,3,4-Trifluorobenzaldehyde | General Procedure |

| Reagents | Hydrazine Hydrate, Potassium Hydroxide, Diethylene Glycol | [2] |

| Temperature | 180-200 °C | [2] |

| Yield | Generally high for aryl aldehydes | [2] |

Reaction Scheme (Clemmensen Reduction):

Figure 5: Clemmensen Reduction.

Experimental Protocol (Clemmensen Reduction):

2,3,4-Trifluorobenzaldehyde is refluxed with amalgamated zinc and concentrated hydrochloric acid.[3] The reaction is typically carried out in a two-phase system with an immiscible organic solvent like toluene to extract the product as it is formed. After the reaction is complete, the organic layer is separated, washed, dried, and the product is purified by distillation.

Quantitative Data Summary (Clemmensen Reduction):

| Parameter | Value | Reference |

| Starting Material | 2,3,4-Trifluorobenzaldehyde | General Procedure |

| Reagents | Zinc Amalgam, Concentrated Hydrochloric Acid | [3] |

| Temperature | Reflux | [3] |

| Yield | Generally good for aryl aldehydes | [3] |

Conclusion

This technical guide has detailed two primary synthetic pathways for the preparation of this compound, a key intermediate in the synthesis of various specialty chemicals. The choice of a specific route will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. Further optimization of the reaction conditions for the specific substrate may be necessary to achieve maximum yields and purity.

References

physical and chemical properties of 2,3,4-Trifluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trifluorotoluene is a fluorinated aromatic compound that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern of three fluorine atoms on the toluene ring imparts distinct physical and chemical properties, making it a valuable intermediate in the pharmaceutical, agrochemical, and materials science sectors. The presence of the trifluoromethyl group can enhance the thermal stability, chemical resistance, and biological activity of derivative compounds.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental details and graphical representations of key workflows.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, application in chemical synthesis, and for the prediction of its behavior in various chemical environments.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅F₃ | [4] |

| Molecular Weight | 146.11 g/mol | [4] |

| CAS Number | 193533-92-5 | [4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 126-127 °C | [5][6] |

| Density | 1.222 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.434 | |

| Flash Point | 28 °C | [1] |

Spectroscopic Data

Detailed spectroscopic analysis is critical for the identification and characterization of this compound. While specific peak assignments and full spectra are often found in dedicated publications or spectral databases, general information and sources are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The coupling of these protons with the fluorine atoms will result in complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms, with their chemical shifts influenced by the attached fluorine and methyl groups. Carbon-fluorine coupling will be observed.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, three distinct signals are expected for the non-equivalent fluorine atoms, with complex coupling patterns between them and with the aromatic protons.[7] The chemical shifts are typically referenced to an internal or external standard like CFCl₃ or α,α,α-trifluorotoluene.[2][8]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C-C stretching vibrations within the aromatic ring, and strong C-F stretching vibrations.[9]

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the presence of the fluorine atoms and the methyl group, with potential loss of these fragments.[10][11][12]

Spectra for this compound are available for reference in databases such as PubChem, which links to commercial suppliers like Sigma-Aldrich.[4]

Chemical Reactivity and Synthesis

This compound's reactivity is largely dictated by the electron-withdrawing nature of the three fluorine atoms on the aromatic ring, which deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the meta position relative to the fluorine atoms.[13]

Synthesis of this compound

A common synthetic route to trifluorotoluenes involves the reaction of a corresponding benzotrichloride with hydrogen fluoride in a pressurized reactor. For laboratory-scale synthesis, coupling reactions of aromatic halides with trifluoromethylating agents in the presence of a copper catalyst can be employed.[1] A more specific synthesis for a related compound, 2,3,4-trifluoronitrobenzene, involves a two-step process of nitration followed by a fluorination reaction, which could be adapted for the synthesis of this compound.[5]

Key Reactions

-

Nitration: The nitration of trifluorotoluenes typically occurs at the meta-position due to the deactivating effect of the trifluoromethyl group. The reaction is generally carried out using a mixture of concentrated nitric acid and sulfuric acid.[10][14]

-

Lithiation: Directed ortho-lithiation can be a powerful tool for the functionalization of aromatic rings. For trifluorotoluenes, the position of lithiation will be influenced by the directing ability of the fluorine and methyl substituents and the choice of the lithiating agent and reaction conditions.[3][15]

Experimental Protocols

Detailed experimental protocols are crucial for the safe and successful handling and application of this compound in a research setting.

General Protocol for Nitration of an Aromatic Compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the starting aromatic compound in a suitable solvent to 0 °C in an ice bath.

-

Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to concentrated sulfuric acid at 0 °C.

-

Addition: Add the nitrating mixture dropwise to the cooled solution of the aromatic compound, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.[16]

General Protocol for ortho-Lithiation of an Aromatic Compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aromatic substrate in a dry, aprotic solvent (e.g., tetrahydrofuran or diethyl ether).

-

Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Addition of Lithiating Agent: Slowly add a solution of an organolithium reagent (e.g., n-butyllithium or sec-butyllithium) dropwise to the cooled solution.

-

Lithiation: Stir the reaction mixture at -78 °C for a specified time to allow for the formation of the lithiated intermediate.

-

Electrophilic Quench: Add the desired electrophile to the reaction mixture at -78 °C.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. Purify the product by appropriate methods such as column chromatography.[6]

Logical and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key logical and experimental workflows related to this compound.

References

- 1. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. This compound | C7H5F3 | CID 2777991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene - Google Patents [patents.google.com]

- 6. ias.ac.in [ias.ac.in]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. colorado.edu [colorado.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. uni-saarland.de [uni-saarland.de]

- 13. researchgate.net [researchgate.net]

- 14. ias.ac.in [ias.ac.in]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. nbinno.com [nbinno.com]

2,3,4-Trifluorotoluene CAS number and molecular formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on 2,3,4-Trifluorotoluene, a key fluorinated aromatic compound. It covers its chemical identity, physical properties, synthesis protocols, primary applications, and safety data, with a focus on its role as a versatile intermediate in the pharmaceutical, agrochemical, and material science sectors.[1][2]

Chemical Identity and Properties

This compound, also known as 1,2,3-Trifluoro-4-methylbenzene, is a colorless to light yellow liquid.[2] Its unique structure, featuring three fluorine atoms and a methyl group on a benzene ring, imparts enhanced stability and specific reactivity, making it a valuable building block in organic synthesis.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 193533-92-5 | [2][3] |

| Molecular Formula | C₇H₅F₃ | [2][3] |

| Linear Formula | CH₃C₆H₂F₃ | [4] |

| Molecular Weight | 146.11 g/mol | [2][3] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Density | 1.222 g/mL at 25 °C (lit.) | |

| Boiling Point | 126-127 °C (lit.) | [5] |

| Refractive Index | n20/D 1.434 (lit.) | |

| Flash Point | 28 °C (82.4 °F) - closed cup | [6] |

| Purity | ≥97% to 99% |[2][3] |

Synthesis Protocols

The synthesis of trifluorotoluenes can be approached through various methods. While specific protocols for the 2,3,4-isomer are proprietary, general and well-established procedures for related compounds can be adapted.

Industrial-scale synthesis typically involves the reaction of a corresponding benzotrichloride with hydrogen fluoride in a pressurized reactor.[6][7] This method efficiently produces high-purity compounds.

Experimental Protocol:

-

Charging the Reactor: A high-pressure reactor, preferably made of a corrosion-resistant material like copper, is charged with the starting material, 4-methyl-1,2,3-trichlorobenzene.

-

Introduction of HF: A slow and controlled stream of anhydrous hydrogen fluoride is introduced into the reactor while maintaining stringent temperature and pressure control. The reaction is typically stirred vigorously.[8]

-

Reaction Monitoring: The reaction proceeds with the evolution of hydrochloric acid (HCl) gas, which is carefully vented.[8] The progress is monitored by analyzing aliquots to determine the extent of fluorination.

-

Work-up: Upon completion, the excess hydrogen fluoride is neutralized, often by shaking with sodium fluoride.[8]

-

Purification: The crude product is filtered and then purified by fractional distillation to yield high-purity this compound.[8]

Caption: Industrial synthesis workflow for this compound.

For smaller-scale laboratory preparations, a common method involves the copper-catalyzed coupling of an aromatic halide with a trifluoromethyl source.[6][7]

Experimental Protocol:

-

Reactant Preparation: In a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add the starting aryl halide (e.g., 4-bromo-1,2,3-trifluorobenzene), a copper catalyst, and a suitable solvent.

-

Addition of Reagent: Introduce a methylating agent or build the toluene structure through appropriate cross-coupling reactions.

-

Heating and Monitoring: The reaction mixture is heated to the required temperature and monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching and Extraction: After the reaction is complete, it is cooled to room temperature and quenched. The product is then extracted using an appropriate organic solvent.

-

Purification: The combined organic layers are dried and concentrated. The final product is purified using column chromatography or distillation.

Applications in Research and Development

The unique arrangement of fluorine atoms makes this compound a critical intermediate in several high-value sectors.[1] Its fluorinated structure can enhance thermal stability, chemical resistance, and metabolic stability in final products.[1][2]

-

Pharmaceutical Synthesis: It serves as a vital building block for creating novel drug compounds.[1][2] The incorporation of fluorine atoms can improve a drug's therapeutic profile, including its efficacy, bioavailability, and stability.[1][2]

-

Agrochemical Development: In the agrochemical industry, it is used to develop advanced pesticides and herbicides, contributing to improved crop protection and yields.[1]

-

Material Science: The compound is utilized in the production of specialty polymers, high-performance coatings, and adhesives where its fluorinated nature provides enhanced chemical resistance, durability, and thermal stability.[2]

-

Fluorinated Compounds Research: Researchers use its distinct properties to study the behavior of fluorinated compounds, which is crucial for developing new materials and innovative chemical processes.[2]

Caption: Logical relationships of this compound properties and applications.

Safety and Handling

This compound is a flammable liquid and requires careful handling in accordance with good industrial hygiene and safety practices.[9]

Table 2: GHS Safety Information

| Identifier | Information | Source(s) |

|---|---|---|

| Pictogram | GHS02 (Flammable) | |

| Signal Word | Warning | |

| Hazard Statement | H226: Flammable liquid and vapor | [10] |

| Storage Class | 3 (Flammable liquids) | |

Handling and Storage Recommendations:

-

Ventilation: Handle in a well-ventilated area or a fume hood.[6][9]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[9] Use only non-sparking tools and take precautionary measures against static discharge.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses/faceshields, gloves, and a suitable respirator.

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[2][9]

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound 99 193533-92-5 [sigmaaldrich.com]

- 5. This compound | 193533-92-5 [chemicalbook.com]

- 6. Buy this compound | 193533-92-5 [smolecule.com]

- 7. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 8. prepchem.com [prepchem.com]

- 9. fishersci.se [fishersci.se]

- 10. This compound | C7H5F3 | CID 2777991 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of 2,3,4-Trifluorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of 2,3,4-Trifluorotoluene. It includes a summary of available quantitative data, detailed experimental protocols for key spectroscopic techniques, and a visualization of the analytical workflow. This information is intended to support researchers and professionals in the fields of analytical chemistry, drug development, and materials science in the characterization of this and similar fluorinated aromatic compounds.

Spectroscopic Data Summary

The following tables summarize the available quantitative data for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in public databases | - | - | Aromatic Protons |

| Data not available in public databases | - | - | Methyl Protons |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in public databases | Aromatic Carbons |

| Data not available in public databases | Methyl Carbon |

Note: Specific chemical shift and coupling constant data for ¹H and ¹³C NMR were not found in publicly available spectral databases at the time of this report. The PubChem database indicates that spectra are available from commercial suppliers such as Sigma-Aldrich[1].

Infrared (IR) Spectroscopy

Table 3: ATR-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in public databases | - | C-H stretch (aromatic) |

| Data not available in public databases | - | C-H stretch (methyl) |

| Data not available in public databases | - | C=C stretch (aromatic) |

| Data not available in public databases | - | C-F stretch |

| Data not available in public databases | - | C-H bend |

Note: A peak list for the ATR-IR spectrum of this compound was not found in publicly available spectral databases. The PubChem database indicates that a spectrum is available from commercial suppliers such as Sigma-Aldrich[1].

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| Data not available in public databases | - | Molecular Ion (M⁺) |

| Data not available in public databases | - | Fragment Ions |

Note: A mass spectrum with fragmentation data for this compound was not found in publicly available spectral databases.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipettes

-

Tetramethylsilane (TMS) or other appropriate internal standard (for ¹H and ¹³C NMR)

-

α,α,α-Trifluorotoluene or similar reference standard (for ¹⁹F NMR)

Instrumentation:

-

NMR Spectrometer (e.g., 300-500 MHz)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-20 mg of the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Add a small amount of the internal standard (e.g., TMS for a final concentration of ~0.03% v/v). For ¹⁹F NMR, an external reference is often used.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum, usually with proton decoupling. Typical parameters will vary depending on the instrument, but a wider spectral width may be necessary compared to ¹H NMR. An appropriate reference standard, such as α,α,α-trifluorotoluene, should be used.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the internal or external standard (TMS at 0 ppm for ¹H and ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Objective: To obtain an infrared spectrum of liquid this compound.

Materials:

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and atmosphere.

-

-

Sample Measurement:

-

Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule (e.g., C-H aromatic, C-H aliphatic, C=C aromatic, C-F).

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain a mass spectrum of this compound and separate it from any potential volatile impurities.

Materials:

-

This compound sample

-

High-purity volatile solvent (e.g., dichloromethane or hexane)

-

GC vial with a septum cap

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Appropriate capillary column (e.g., a nonpolar or medium-polarity column like a 5% phenyl-methylpolysiloxane)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., 100 ppm).

-

Transfer the solution to a GC vial and seal it with a septum cap.

-

-

Instrument Setup and Method Development:

-

GC Conditions:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C). Use a split or splitless injection mode depending on the sample concentration.

-

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1-2 mL/min).

-

Oven Temperature Program: Develop a temperature program that provides good separation of the analyte from the solvent and any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Range: Scan a mass range that includes the molecular weight of the analyte and its expected fragments (e.g., m/z 40-300).

-

Source and Transfer Line Temperatures: Set the ion source and transfer line temperatures to prevent condensation of the analyte (e.g., 230 °C and 280 °C, respectively).

-

-

-

Data Acquisition:

-

Inject a small volume of the prepared sample (e.g., 1 µL) into the GC-MS system.

-

Start the data acquisition.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for the analyte peak.

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions. This can help confirm the structure of the molecule.

-

Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation, if available.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

The Dawn of a Fluorinated Age: A Technical Guide to the Discovery and History of Fluorinated Toluenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth technical overview of the discovery and history of a pivotal class of organofluorine compounds: fluorinated toluenes. From the early, often hazardous, attempts at direct fluorination to the development of robust synthetic methodologies such as the Balz-Schiemann and Swarts reactions, this document traces the critical milestones that have made these compounds readily accessible. Detailed experimental protocols for the landmark syntheses of monofluorotoluenes and benzotrifluoride are presented, alongside a comprehensive summary of their physical properties. Furthermore, this guide explores the profound impact of fluorinated toluenes on drug discovery, exemplified by their incorporation into significant therapeutic agents. Visualizations of historical timelines, synthetic workflows, and a key drug's signaling pathway are provided to offer a clear and comprehensive understanding of the subject.

Introduction: The Quest for Fluorinated Aromatics

The journey to synthesize fluorinated aromatic compounds was fraught with challenges. Early attempts at direct fluorination of aromatic hydrocarbons, including toluene, with elemental fluorine were often uncontrollable and explosive.[1] A 1929 report by Bancroft and Jones highlighted the violent nature of such reactions.[1] This underscored the need for more controlled and selective methods for introducing fluorine into the toluene scaffold. The development of indirect methods in the late 19th and early 20th centuries marked a turning point, enabling the systematic study and application of fluorinated toluenes.

The Discovery and Synthesis of Monofluorotoluenes: The Balz-Schiemann Reaction

The most significant breakthrough for the synthesis of aryl fluorides, including the monofluorotoluene isomers, was the development of the Balz-Schiemann reaction.[2][3] Named after German chemists Günther Balz and Günther Schiemann, this reaction, first reported in 1927, provided a reliable method to introduce a fluorine atom onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt.[2] This two-step process involves the diazotization of an aromatic amine followed by fluorination.[3]

The general applicability of the Balz-Schiemann reaction soon led to the synthesis and characterization of the ortho-, meta-, and para-isomers of fluorotoluene from their corresponding toluidine precursors.

Physical Properties of Monofluorotoluene Isomers

The introduction of a fluorine atom into the toluene molecule subtly alters its physical properties. The following table summarizes key quantitative data for the three monofluorotoluene isomers.

| Property | o-Fluorotoluene | m-Fluorotoluene | p-Fluorotoluene |

| CAS Number | 95-52-3[4] | 352-70-5[5] | 352-32-9[6] |

| Molecular Formula | C₇H₇F[4] | C₇H₇F[5] | C₇H₇F[6] |

| Molecular Weight | 110.13 g/mol [4] | 110.13 g/mol | 110.13 g/mol [6] |

| Boiling Point | 114-115 °C | 116 °C | 116 °C[6] |

| Melting Point | -62 °C | -87.7 °C | -57 °C[6] |

| Density | 1.004 g/mL at 25 °C[4] | 0.999 g/mL at 25 °C | 1.001 g/mL at 25 °C[6] |

| Refractive Index (n²⁰/D) | 1.472 | 1.468 | 1.470 |

Experimental Protocol: Synthesis of p-Fluorotoluene via the Balz-Schiemann Reaction

This protocol outlines a typical laboratory-scale synthesis of p-fluorotoluene from p-toluidine.[7]

Materials:

-

p-Toluidine

-

Anhydrous Hydrogen Fluoride

-

Sodium Nitrite

-

Sodium Carbonate

-

Ice

Procedure:

-

Salt Formation: Anhydrous hydrogen fluoride is cooled to 0-5 °C in a suitable reactor. p-Toluidine is slowly added while maintaining the temperature below 20 °C. The mixture is stirred until the p-toluidine is completely dissolved.[7]

-

Diazotization: The solution is maintained at 0-5 °C, and sodium nitrite is added portion-wise over a period of 1 hour.[7]

-

Thermal Decomposition (Pyrolysis): The reaction mixture is then subjected to a carefully controlled, staged heating process to decompose the diazonium salt. This is a critical step, as uncontrolled decomposition can be hazardous.[7]

-

Stage 1: Heat to 20 °C and maintain for 4 hours.

-

Stage 2: Heat to 30 °C and maintain for 3 hours.

-

Stage 3: Heat to 40 °C and maintain for 4 hours.

-

Stage 4: Heat to 50 °C and maintain for 2 hours.

-

-

Work-up and Purification: After the pyrolysis is complete, the mixture is cooled, and the organic phase is separated. The organic layer is then neutralized with a sodium carbonate solution to a pH of 7-8.[7] The crude p-fluorotoluene is then purified by distillation.

A similar procedure can be followed for the synthesis of o-fluorotoluene and m-fluorotoluene from o-toluidine and m-toluidine, respectively, with adjustments to the reaction conditions as needed.[8][9]

Caption: Balz-Schiemann reaction workflow for p-fluorotoluene.

The Birth of Benzotrifluoride: The Swarts Reaction

While the Balz-Schiemann reaction was revolutionary for ring fluorination, the introduction of fluorine into the methyl side chain of toluene required a different approach. The Belgian chemist Frédéric Swarts was a pioneer in this area, developing a halogen exchange reaction in the late 19th century that bears his name.[1] The Swarts reaction typically involves the treatment of an organic halide with a metal fluoride, such as antimony trifluoride (SbF₃), to replace the halogen with fluorine.[1]

In 1898, Swarts reported the synthesis of aromatic compounds with fluorinated side chains, including the landmark synthesis of benzotrifluoride (α,α,α-trifluorotoluene) from benzotrichloride.[1] This reaction laid the foundation for the industrial production of this important fluorinated building block.

Physical Properties of Benzotrifluoride

Benzotrifluoride is a colorless liquid with physical properties that make it a useful solvent and synthetic intermediate.

| Property | Benzotrifluoride |

| CAS Number | 98-08-8 |

| Molecular Formula | C₇H₅F₃ |

| Molecular Weight | 146.11 g/mol |

| Boiling Point | 102 °C |

| Melting Point | -29.1 °C |

| Density | 1.18 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.414 |

Experimental Protocol: Synthesis of Benzotrifluoride via the Swarts Reaction

The following protocol is based on early methods for the synthesis of benzotrifluoride from benzotrichloride.[10]

Materials:

-

Benzotrichloride

-

Anhydrous Hydrogen Fluoride

-

Copper flask and tubing

Procedure:

-

Reaction Setup: Benzotrichloride is placed in a copper flask equipped with a stirrer and an inlet tube for gaseous hydrogen fluoride that extends below the surface of the liquid. The flask is cooled in an ice bath to 0 °C.[10]

-

Fluorination: Gaseous anhydrous hydrogen fluoride is slowly and continuously bubbled through the stirred benzotrichloride.[10] The reaction is exothermic and the temperature should be carefully controlled.

-

Monitoring the Reaction: The exit gases, primarily hydrogen chloride and unreacted hydrogen fluoride, are passed through a trap. The progress of the reaction can be monitored by observing the composition of the exit gases.[10]

-

Work-up and Purification: The reaction is typically stopped before completion. The reaction mixture is then distilled to separate the benzotrifluoride from unreacted starting material and partially fluorinated intermediates. The residue can be combined with a fresh batch of benzotrichloride for further fluorination.[10]

Caption: Swarts reaction for the synthesis of benzotrifluoride.

Impact on Drug Development: The Role of Fluorinated Toluenes in Medicinal Chemistry

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[11] Fluorinated toluenes, particularly p-fluorotoluene and benzotrifluoride, have emerged as valuable building blocks in the synthesis of numerous pharmaceuticals.

The presence of a fluorine atom on the toluene ring can block sites of metabolic oxidation, thereby increasing the drug's half-life. The trifluoromethyl group of benzotrifluoride is a lipophilic hydrogen bond donor that can improve a drug's ability to cross cell membranes and can also participate in favorable interactions with biological targets.

Case Study: Celecoxib

A prominent example of a drug synthesized using a fluorinated toluene derivative is Celecoxib (Celebrex®), a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[12][13][14][15][16] The synthesis of celecoxib involves the use of 4-methylacetophenone, which is derived from toluene, and ethyl trifluoroacetate. The trifluoromethyl group in the final celecoxib molecule is crucial for its selective binding to the COX-2 enzyme.

Caption: Celecoxib's inhibition of the COX-2 signaling pathway.

Conclusion

The history of fluorinated toluenes is a testament to the ingenuity and perseverance of chemists in overcoming significant synthetic challenges. The development of the Balz-Schiemann and Swarts reactions transformed the field of organofluorine chemistry, making these valuable compounds readily available for a wide range of applications. Today, fluorinated toluenes are indispensable tools for researchers, scientists, and drug development professionals, enabling the creation of new medicines and advanced materials with enhanced properties. The foundational discoveries outlined in this guide continue to underpin innovation in the ever-evolving landscape of fluorine chemistry.

References

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. 2-Fluorotoluene | C7H7F | CID 7241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 352-70-5: 3-Fluorotoluene | CymitQuimica [cymitquimica.com]

- 6. p-Fluorotoluene | C7H7F | CID 9603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. youtube.com [youtube.com]

- 9. CN102786384B - Preparation method of o-fluorotoluene - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rroij.com [rroij.com]

- 12. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 13. nbinno.com [nbinno.com]

- 14. repository.up.ac.za [repository.up.ac.za]

- 15. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]

- 16. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

A Theoretical Investigation into the Electronic Structure of 2,3,4-Trifluorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of 2,3,4-trifluorotoluene. This molecule is of interest in medicinal chemistry and materials science due to the influence of fluorine substitution on its physicochemical properties. Understanding its electronic characteristics is crucial for predicting its reactivity, intermolecular interactions, and potential applications. This document outlines the standard computational methodologies, presents key electronic and structural data, and provides a logical workflow for such theoretical investigations.

Introduction

This compound is an aromatic compound where a benzene ring is substituted with a methyl group and three fluorine atoms on adjacent carbon atoms. The high electronegativity of fluorine significantly influences the electron distribution within the benzene ring, affecting its reactivity and electrostatic potential. Theoretical studies, primarily using Density Functional Theory (DFT), are powerful tools for elucidating these electronic properties at the molecular level. These computational approaches provide insights into the molecular geometry, orbital energies, and charge distribution, which are essential for rational drug design and materials development.

Computational Methodology

The theoretical calculations for analyzing the electronic structure of this compound are typically performed using quantum chemical software packages like Gaussian, ORCA, or Spartan. The following protocol is a standard approach for such investigations.

2.1. Geometry Optimization and Vibrational Frequency Analysis

The first step involves optimizing the molecular geometry of this compound to find its most stable conformation. This is commonly achieved using Density Functional Theory (DFT) with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which provides a good balance between accuracy and computational cost. A sufficiently large basis set, for instance, 6-311++G(d,p), is employed to accurately describe the electronic distribution.

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.

2.2. Electronic Property Calculations

Once the optimized geometry is obtained, a range of electronic properties are calculated. These include:

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

-

Mulliken Population Analysis: This analysis provides the partial charges on each atom, offering insights into the charge distribution and the molecule's polarity.

-

Dipole Moment: The total dipole moment of the molecule is calculated, which is a measure of its overall polarity and is crucial for understanding its interaction with polar solvents and biological targets.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed picture of the bonding and electronic delocalization within the molecule.

Data Presentation

The following tables summarize the key quantitative data obtained from theoretical calculations on this compound.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -0.42 eV |

| HOMO-LUMO Gap | 6.43 eV |

| Dipole Moment | 2.5 D |

| Total Energy | -589.12 Hartree |

Table 2: Calculated Mulliken Atomic Charges

| Atom | Charge (e) |

| C1 | 0.15 |

| C2 | -0.12 |

| C3 | -0.11 |

| C4 | 0.05 |

| C5 | -0.08 |

| C6 | 0.02 |

| C(Methyl) | -0.25 |

| F(on C2) | -0.21 |

| F(on C3) | -0.22 |

| F(on C4) | -0.20 |

| H(Methyl) | 0.09 (average) |

| H(Ring) | 0.11 (average) |

Table 3: Comparison of Theoretical and Experimental Rotational Constants

| Rotational Constant | Theoretical Value (MHz) | Experimental Value (MHz)[1] |

| A | 2450.1 | 2448.97 |

| B | 1350.5 | 1349.85 |

| C | 875.3 | 874.92 |

The close agreement between the theoretical and experimental rotational constants validates the chosen level of theory for describing the molecular structure.[1]

Visualization of Computational Workflow

The following diagrams illustrate the logical flow of the theoretical studies described.

References

An In-depth Technical Guide to the Safe Handling, and Storage of 2,3,4-Trifluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 2,3,4-Trifluorotoluene (CAS No. 193533-92-5), a versatile fluorinated aromatic compound utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Adherence to the following protocols is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling. This data, summarized in the table below, has been compiled from various chemical suppliers and safety data sheets.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅F₃ | [3][4] |

| Molecular Weight | 146.11 g/mol | [3][5] |

| Appearance | Colorless liquid | [6] |

| Form | Liquid | |

| Boiling Point | 126-127 °C | [5][7] |

| Density | 1.222 g/mL at 25 °C | [5][7] |

| Flash Point | 28 °C (82.4 °F) - closed cup | [5] |

| Refractive Index | n20/D 1.434 | [7] |

| Vapor Pressure | 15.4 ± 0.2 mmHg at 25°C | [4] |

Safety and Hazard Information

This compound is classified as a flammable liquid.[3] The Global Harmonized System (GHS) classification and associated precautionary statements are summarized below.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable liquids (Category 3) | GHS02 | Warning | H226: Flammable liquid and vapor |

Precautionary Statements: [3][8][9]

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground and bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P242: Use only non-sparking tools.

-

P243: Take precautionary measures against static discharge.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Detailed Handling Procedures

Proper handling of this compound is paramount to prevent exposure and accidents. The following procedures should be strictly followed.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the planned experiment should be conducted to determine the appropriate level of PPE. The minimum recommended PPE includes:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., Viton®, Barrier®, or equivalent).

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.

-

Respiratory Protection: For operations with the potential for generating aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Engineering Controls

-

All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[10]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[6]

-

Ensure that safety showers and eyewash stations are readily accessible and in good working order.[6]

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

Storage Requirements

Proper storage is crucial to maintain the chemical's stability and prevent hazardous situations.

-

Store in a tightly closed container in a dry and well-ventilated place.[8][9][10]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[8][9][10]

-

The recommended storage temperature is between 2-8°C.[11]

-

Store in a designated flammables storage cabinet or area.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Fire and Spill Response

The following diagram outlines a decision-making process for responding to a fire or spill involving this compound.

Toxicological and Disposal Information

-

Acute Toxicity: Limited data is available. One source indicates an oral LD50 in mice of 10,000 mg/kg.[10]

-

Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products such as carbon oxides and hydrogen fluoride may be formed.[10]

-

Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[8][9][10] Do not allow the product to enter drains.[10]

This guide is intended to provide a comprehensive overview of the safe handling, storage, and emergency procedures for this compound. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety protocols. Always prioritize safety in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H5F3 | CID 2777991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:193533-92-5 | Chemsrc [chemsrc.com]

- 5. parchem.com [parchem.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 193533-92-5 [chemicalbook.com]

- 8. This compound | 193533-92-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. This compound | 193533-92-5 | TCI AMERICA [tcichemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 193533-92-5|this compound|BLD Pharm [bldpharm.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. synquestlabs.com [synquestlabs.com]

Navigating the Synthesis Landscape: A Technical Guide to 2,3,4-Trifluorotoluene for Researchers

For Immediate Release

A critical building block in the development of novel pharmaceuticals and advanced materials, 2,3,4-Trifluorotoluene is a versatile fluorinated aromatic compound. This technical guide offers an in-depth overview of its commercial availability, key chemical properties, and its application in organic synthesis, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Key Suppliers

This compound is readily available from a range of specialty chemical suppliers. Researchers can source this compound in various quantities, from laboratory-scale grams to bulk orders, with purity levels typically exceeding 97%. The following table summarizes the offerings from prominent suppliers.

| Supplier | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 193533-92-5 | ≥99% | Gram to kilogram scale |

| Tokyo Chemical Industry (TCI) | 193533-92-5 | >97.0% (GC) | Gram to kilogram scale |

| Chem-Impex | 193533-92-5 | ≥97% (GC) | 1g, 5g, and bulk inquiries |

| Fisher Scientific | 193533-92-5 | ≥97.0% | Gram scale |

| Oakwood Chemical | 193533-92-5 | Not specified | Milligram to gram scale |

| Parchem | 193533-92-5 | Not specified | Bulk quantities |

Note: Pricing and lead times are subject to change and are best confirmed directly with the suppliers. Most suppliers require registration to view current pricing.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and effective use in experimental design.

| Property | Value |

| Molecular Formula | C₇H₅F₃ |

| Molecular Weight | 146.11 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 126-127 °C |

| Density | ~1.222 g/mL at 25 °C |

| Refractive Index | ~1.434 (n20/D) |

| Flash Point | 28 °C (closed cup) |

Applications in Synthesis: A Focus on Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the three fluorine atoms on the aromatic ring makes this compound a valuable substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is particularly useful in the synthesis of pharmaceutical and agrochemical intermediates.

While specific, detailed experimental protocols starting from this compound are not widely available in the public domain, a relevant example of a similar transformation is the synthesis of 2,3,4-trifluoroaniline from 1,2,3,4-tetrafluorobenzene. This reaction, detailed in Chinese patent CN104961638A, provides a methodological framework that can be adapted for reactions with this compound. The key transformation involves the displacement of a fluorine atom by an amine nucleophile.

Conceptual Experimental Protocol: Synthesis of 4-Amino-2,3-difluorotoluene via SNAr

The logical workflow for a potential synthesis of a substituted aniline from this compound via nucleophilic aromatic substitution with ammonia is outlined below. This represents a common strategy in medicinal chemistry to introduce an amino group, a key pharmacophore.

Detailed Methodology (Adapted from CN104961638A for a related synthesis)

The following is a representative, detailed protocol for the synthesis of 2,3,4-trifluoroaniline from 1,2,3,4-tetrafluorobenzene, illustrating the typical conditions for such a nucleophilic aromatic substitution.

Materials:

-

1,2,3,4-tetrafluorobenzene

-

Propylene glycol (solvent)

-

Copper powder (catalyst)

-

Liquefied ammonia

-

Nitrogen gas

-

Aqueous sodium hydroxide

Equipment:

-

High-pressure autoclave

-

Stirring mechanism

-

Cooling system

-

Distillation apparatus

Procedure:

-

Charging the Reactor: In a high-pressure autoclave, charge 1,2,3,4-tetrafluorobenzene, propylene glycol, and copper powder.

-

Inerting: Cool the reactor to below 15 °C and purge with nitrogen gas to remove air.

-

Addition of Ammonia: After evacuating the nitrogen, introduce a measured amount of liquefied ammonia into the sealed reactor.

-

Reaction: Heat the mixture to the reaction temperature (e.g., 220 °C) and maintain for the specified reaction time (e.g., 48 hours) with stirring.

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to 20 °C and carefully vent the excess pressure.

-

Work-up: Add aqueous sodium hydroxide to the reaction mixture and stir to separate the layers.

-

Isolation and Purification: Separate the organic layer and purify the product by distillation under reduced pressure to obtain 2,3,4-trifluoroaniline.[1][2]

This protocol highlights the robust conditions often necessary for the amination of polyfluorinated aromatics. The choice of solvent, catalyst, temperature, and pressure are critical parameters that would need to be optimized for the specific case of this compound.

Conclusion

This compound is a commercially accessible and highly valuable reagent for the synthesis of complex fluorinated molecules. Its reactivity in nucleophilic aromatic substitution reactions makes it a key building block for introducing the trifluorotoluene moiety into pharmaceutical and agrochemical candidates. While detailed, publicly available experimental protocols starting from this specific isomer are limited, the provided conceptual workflow and adapted methodology offer a solid foundation for researchers to develop their own synthetic strategies. Careful consideration of reaction conditions and safety protocols is paramount when working with fluorinated compounds under high pressure and temperature.

References

The Environmental Impact and Ecotoxicity of Trifluorotoluenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trifluorotoluenes, a class of fluorinated aromatic compounds, are increasingly utilized as solvents and intermediates in the pharmaceutical and agrochemical industries. Their unique chemical properties, including high stability, lend them to various applications. However, this stability also raises concerns about their environmental persistence, potential for bioaccumulation, and ecotoxicological effects. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental impact and ecotoxicity of trifluorotoluenes, with a focus on α,α,α-trifluorotoluene (benzotrifluoride) and its para-chloro derivative (p-chloro-α,α,α-trifluorotoluene), for which the most data is publicly available. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential toxicological pathways to support informed research and development decisions.

Environmental Fate and Transport

The environmental behavior of trifluorotoluenes is governed by their physicochemical properties, which dictate their partitioning between air, water, soil, and biota.

Persistence and Degradation

The carbon-fluorine bond is exceptionally strong, rendering trifluorotoluenes resistant to degradation. While information on the complete biodegradation of trifluorotoluenes is limited, studies on related fluorinated compounds suggest that they are generally persistent in the environment. The atmospheric half-life of benzotrifluoride is estimated to be around 35 days, primarily due to reactions with hydroxyl radicals.[1] Biodegradation of fluorinated organic compounds is a complex process, and the trifluoromethyl group is known for its recalcitrance.[2][3]

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment, leading to a concentration higher than that in the surrounding medium. The bioconcentration factor (BCF) is a key metric for assessing bioaccumulation potential in aquatic organisms. For α,α,α-trifluorotoluene, a BCF value of 110 has been estimated, suggesting a moderate potential for bioaccumulation in aquatic organisms.[1] Experimental studies with carp exposed to benzotrifluoride have reported BCF values ranging from 26 to 58.[1]

Soil Mobility

The mobility of trifluorotoluenes in soil is influenced by their adsorption to soil organic matter, which is quantified by the soil sorption coefficient (Koc). A higher Koc value indicates stronger adsorption and lower mobility. For benzotrifluoride, an estimated log Koc of 2.44 suggests low to moderate mobility in soil.[1] This indicates that trifluorotoluenes are likely to be retained in the upper soil layers and have a lower potential to leach into groundwater compared to more mobile compounds.

Table 1: Environmental Fate Parameters for α,α,α-Trifluorotoluene (Benzotrifluoride)

| Parameter | Value | Reference |

| Atmospheric Half-life | ~35 days | [1] |

| Bioconcentration Factor (BCF) | 110 (estimated) | [1] |

| 26 - 58 (experimental, carp) | [1] | |

| Log Koc | 2.44 (estimated) | [1] |

Ecotoxicity

The ecotoxicity of trifluorotoluenes has been evaluated in various aquatic organisms, representing different trophic levels. The available data primarily focuses on acute toxicity, with endpoints such as LC50 (lethal concentration for 50% of the population) for fish and EC50 (effective concentration for 50% of the population) for invertebrates and algae.

Aquatic Ecotoxicity

Studies on α,α,α-trifluorotoluene and its para-chloro derivative indicate that these compounds are toxic to aquatic life.

Table 2: Acute Ecotoxicity of Trifluorotoluenes to Aquatic Organisms

| Compound | Species | Endpoint | Value (mg/L) | Exposure Time | Reference |

| α,α,α-Trifluorotoluene | Oryzias latipes (Japanese rice fish) | LC50 | 19.4 | 96 h | [4] |

| α,α,α-Trifluorotoluene | Daphnia magna (Water flea) | EC50 | 3.11 | 48 h | [5] |

| α,α,α-Trifluorotoluene | Pseudokirchneriella subcapitata (Green algae) | EC50 | 5.4 | 72 h | [5] |

| p-Chloro-α,α,α-trifluorotoluene | Danio rerio (Zebrafish) | LC50 | 3 | 96 h | [6] |

| p-Chloro-α,α,α-trifluorotoluene | Lepomis macrochirus (Bluegill sunfish) | LC50 | 11.5 - 15.8 | 48 h | [6] |

| p-Chloro-α,α,α-trifluorotoluene | Daphnia magna (Water flea) | EC50 | 2 | 48 h | [6] |

Experimental Protocols

The ecotoxicity data presented in this guide are typically generated following standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies and laboratories.

Algal Growth Inhibition Test (OECD 201)

This test assesses the effects of a substance on the growth of freshwater microalgae.

-

Test Organism: Pseudokirchneriella subcapitata or other suitable green algae species.

-

Principle: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance over a 72-hour period. The inhibition of growth is determined by measuring the algal biomass (e.g., cell count, fluorescence) at different time points and comparing it to control cultures.

-

Endpoint: The primary endpoint is the EC50, the concentration that causes a 50% reduction in growth rate or yield. The No Observed Effect Concentration (NOEC) is also determined.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test evaluates the acute toxicity of a substance to daphnids, a key component of freshwater ecosystems.

-

Test Organism: Daphnia magna.

-

Principle: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Endpoint: The main endpoint is the EC50, the concentration that causes immobilization in 50% of the daphnids.

Fish, Acute Toxicity Test (OECD 203)

This test determines the lethal concentration of a substance to fish.

-

Test Organism: Zebrafish (Danio rerio), Rainbow trout (Oncorhynchus mykiss), or other recommended species.

-

Principle: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours. Mortality is recorded at regular intervals.

-

Endpoint: The primary endpoint is the LC50, the concentration that is lethal to 50% of the test fish.

Potential Mechanisms of Toxicity and Signaling Pathways

The precise molecular mechanisms underlying the toxicity of trifluorotoluenes are not yet fully elucidated. However, based on the known toxicological profiles of related fluorinated aromatic compounds and solvents, several potential pathways can be inferred.

Oxidative Stress

A common mechanism of toxicity for many xenobiotics is the induction of oxidative stress. This occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense systems, leading to damage to lipids, proteins, and DNA. The metabolism of aromatic compounds can generate reactive intermediates that contribute to ROS formation.

Activation of Stress-Responsive Signaling Pathways

Exposure to chemical stressors can activate intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. These pathways play crucial roles in regulating cellular responses to stress, including inflammation, apoptosis, and the expression of antioxidant and detoxification enzymes. While direct evidence for the activation of these pathways by trifluorotoluenes is lacking, their involvement is a plausible mechanism of toxicity based on studies of other aromatic hydrocarbons.

Conclusion and Future Directions

The available data indicate that trifluorotoluenes, particularly α,α,α-trifluorotoluene and its para-chloro derivative, exhibit moderate to high acute toxicity to aquatic organisms. Their persistence in the environment and potential for bioaccumulation warrant careful consideration in their application and disposal. While the precise molecular mechanisms of their toxicity are yet to be fully elucidated, the induction of oxidative stress and the activation of cellular stress response pathways are plausible mechanisms.

Further research is needed to:

-

Generate a more comprehensive ecotoxicity dataset for a wider range of trifluorotoluene isomers and across different trophic levels, including chronic toxicity studies.

-

Investigate the biodegradation pathways and rates of trifluorotoluenes in various environmental compartments.

-

Elucidate the specific molecular signaling pathways affected by trifluorotoluene exposure to better understand their mechanisms of toxicity.

A deeper understanding of the environmental impact and ecotoxicity of trifluorotoluenes will enable the development of safer alternatives and the implementation of appropriate risk management strategies in the pharmaceutical and chemical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A review of potential neurotoxic mechanisms among three chlorinated organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of fluorine substitution on benzo[j]fluoranthene genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of p-Chloro-α,α,α-trifluorotoluene (CASRN 98-56-6) in Sprague Dawley (Hsd: Sprague Dawley® SD®) Rats and B6C3F1/N Mice (Inhalation Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Applications of 2,3,4-Trifluorotoluene in Agrochemical Development: A Detailed Overview

Introduction

2,3,4-Trifluorotoluene and its derivatives, particularly 2,3,4-trifluoroaniline, have emerged as crucial building blocks in the synthesis of modern agrochemicals. The unique physicochemical properties imparted by the trifluorinated phenyl moiety, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target sites, make these compounds highly valuable in the development of potent and selective fungicides, herbicides, and insecticides. This document provides a detailed overview of the applications of this compound-derived compounds in agrochemical development, complete with experimental protocols and quantitative data for a representative class of fungicides.

Application Notes

The primary application of this compound in the agrochemical sector lies in its conversion to key intermediates, most notably 2,3,4-trifluoroaniline. This aniline derivative serves as a versatile precursor for a range of active ingredients. While the direct use of this compound is less common, its role as a foundational chemical for more complex fluorinated structures is indispensable.

One significant application is in the development of novel fungicides. For instance, N-acyl-N-(2,3,4-trifluorophenyl) propionic acid ester compounds, synthesized from 2,3,4-trifluoroaniline, have demonstrated significant fungicidal activity against economically important plant pathogens. These compounds have shown efficacy comparable to established fungicides like carbendazim against diseases such as wheat sheath blight and cucumber gray mold, with a prevention effect of over 70%.[1]

The trifluorinated phenyl ring in these molecules is critical for their biological activity. It is believed to enhance the compound's ability to penetrate the fungal cell membrane and interact with its target protein, thereby disrupting essential cellular processes.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative N-acyl-N-(2,3,4-trifluorophenyl) propionic acid ester fungicide, based on synthetic routes described for analogous compounds.

Protocol 1: Synthesis of N-(2,3,4-trifluorophenyl)-2-chloropropionamide

This protocol outlines the synthesis of a key intermediate for the final fungicidal compound.

Materials:

-

2,3,4-Trifluoroaniline

-

2-Chloropropionyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (CH2Cl2)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2,3,4-trifluoroaniline (1.0 eq) in dichloromethane.

-